(E,E)-10,12-Hexadecadienal

Descripción general

Descripción

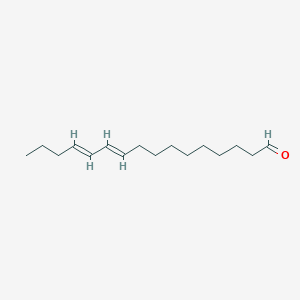

(E,E)-10,12-Hexadecadienal is an organic compound with the molecular formula C16H28O. It is a type of aldehyde characterized by the presence of two conjugated double bonds at the 10th and 12th positions of a 16-carbon chain. This compound is known for its role in various biological and chemical processes, including its function as a pheromone in certain insect species .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (E,E)-10,12-Hexadecadienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method includes the use of cross-coupling reactions, such as the Suzuki or Stille coupling, to construct the conjugated diene system .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale organic synthesis techniques. These methods typically employ catalysts and optimized reaction conditions to ensure high yields and purity. The compound is usually synthesized in a controlled environment to prevent the formation of unwanted by-products .

Análisis De Reacciones Químicas

Types of Reactions: (E,E)-10,12-Hexadecadienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The double bonds in the compound can participate in electrophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reactions typically occur under acidic or basic conditions, depending on the nature of the substituent.

Major Products:

Oxidation: 10,12-Hexadecadienoic acid.

Reduction: 10,12-Hexadecadienol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Role as a Pheromone

(E,E)-10,12-Hexadecadienal serves as a key component in the pheromonal communication systems of several insect species. Its primary function is to attract mates, which has been documented in various studies.

Key Insect Species Utilizing this compound

| Insect Species | Reference |

|---|---|

| Diaphania glauculalis | Ma et al. |

| Conogethes pluto | El Sayed et al. |

| Earias vittella | Lowor et al. |

| Bombyx mori | Lowor et al. |

| Spodoptera exigua | Acín et al. |

Case Studies and Research Findings

-

Pheromone Blend Analysis :

A study analyzed the pheromone gland extracts from female Mythimna vitrata, revealing that this compound was present alongside other compounds like (E,E)-10,12-hexadecenol. Behavioral assays indicated that males from different geographic populations were similarly attracted to these pheromones, suggesting a conserved mechanism of sexual communication across regions . -

Field Trapping Experiments :

Research conducted in Benin demonstrated that a synthetic blend containing this compound effectively attracted male moths in field trials. The optimal blend ratio was found to be 100:5:5 for this compound to (E,E)-10,12-hexadecenol and another aldehyde . This study highlights the potential use of this compound in pest management. -

Comparative Analysis of Pheromone Efficacy :

A comparative study involving multiple populations of M. vitrata indicated that variations in pheromone composition could affect male attraction rates. The presence of this compound was consistently linked to higher capture rates in traps across different regions .

Practical Applications

The applications of this compound extend beyond basic research into practical pest management strategies:

- Pest Control : The use of synthetic pheromones for trapping male moths can significantly reduce pest populations without relying on chemical insecticides.

- Ecological Studies : Understanding the role of this compound in sexual selection and mating behaviors provides insights into the ecological interactions within insect populations.

Mecanismo De Acción

The mechanism of action of (E,E)-10,12-Hexadecadienal involves its interaction with specific molecular targets and pathways. In insects, it binds to olfactory receptors, triggering a cascade of events that lead to behavioral responses such as attraction or repulsion. The compound’s double bonds and aldehyde group play a key role in its reactivity and interaction with biological molecules .

Comparación Con Compuestos Similares

- (10E,12Z)-(E,E)-10,12-Hexadecadienal

- (Z,Z)-(E,E)-10,12-Hexadecadienal

- (E,E)-(E,E)-10,12-Hexadecadienal

Comparison: (E,E)-10,12-Hexadecadienal is unique due to its specific double bond configuration, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological functions .

Actividad Biológica

(E,E)-10,12-Hexadecadienal, commonly referred to as EE10,12-16:Ald, is a pheromone component that plays a significant role in the sexual communication of various insect species. This compound has garnered attention due to its efficacy in pest management strategies and its biological activity in influencing mating behaviors. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative data.

This compound is a long-chain aldehyde with the molecular formula C₁₆H₃₄O. Its structure features conjugated double bonds, which are critical for its biological activity. The chemical structure can be represented as follows:

Pheromonal Function

-

Insect Attraction :

- This compound is primarily recognized for its role as a sex pheromone in several moth species, including Earias insulana and Maruca vitrata. In laboratory settings, male moths demonstrate significant attraction to this compound when presented in controlled assays .

- A study highlighted that the combination of this compound with other pheromone components resulted in enhanced attraction rates compared to individual components .

-

Mating Disruption :

- The use of this compound in pest management has been documented to effectively disrupt mating patterns among target insect populations. For instance, a blend including this compound significantly reduced mating success and subsequent fecundity in M. vitrata, leading to lower crop damage and increased yields .

- Field experiments demonstrated that deploying pheromone lures containing this compound resulted in a marked decrease in mating pairs observed during trials .

Case Study 1: Mating Disruption in Mung Bean Crops

- Location : Taiwan

- Methodology : A field trial was conducted using a blend of this compound with other pheromonal compounds at a ratio of 1:1:1.

- Findings : The application led to a significant reduction in mating pairs of M. vitrata, resulting in enhanced mung bean yields due to decreased flower and pod damage .

Case Study 2: Behavioral Response Analysis

- Location : Laboratory settings across different regions (Taiwan and Benin)

- Methodology : Male moths were subjected to two-choice assays with varying concentrations of this compound.

- Findings : Results indicated that males from both regions showed similar attraction levels to the pheromone blends, suggesting minimal geographic variation in response mechanisms .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound:

The mechanism through which this compound exerts its biological effects primarily involves stimulation of olfactory receptors in male moths. Research indicates that the compound activates specific receptors responsible for detecting sex pheromones, leading to behavioral changes such as increased locomotion towards the source of the pheromone .

Propiedades

IUPAC Name |

(10E,12E)-hexadeca-10,12-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFASEAZCNYZBW-YTXTXJHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69977-24-8 | |

| Record name | 10,12-Hexadecadienal, (10E,12E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069977248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.